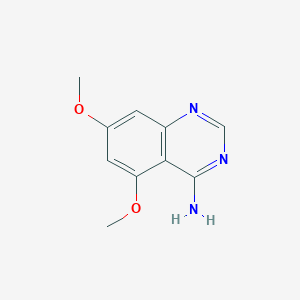
5,7-Dimethoxyquinazolin-4-amine
描述
5,7-Dimethoxyquinazolin-4-amine is a quinazoline derivative characterized by methoxy groups at positions 5 and 7 and an amino group at position 2. Quinazolines are a privileged scaffold in medicinal chemistry due to their versatility in targeting enzymes such as protein kinases . The 4-amino substitution enables ATP-competitive inhibition of kinase activity, as seen in clinically approved drugs like gefitinib (EGFR inhibitor) and lapatinib (HER2/EGFR inhibitor) . Structural modifications, such as the addition of methoxy groups, influence solubility, binding affinity, and selectivity for biological targets. For example, the dimethoxy configuration in this compound may enhance interactions with hydrophobic kinase domains while maintaining metabolic stability .
属性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
5,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O2/c1-14-6-3-7-9(8(4-6)15-2)10(11)13-5-12-7/h3-5H,1-2H3,(H2,11,12,13) |
InChI 键 |
XLVZHFMVYBCGAU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC=N2)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxyquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide, leading to the formation of the quinazoline ring. This intermediate is then subjected to chlorination using phosphoryl chloride to yield 4-chloro-5,7-dimethoxyquinazoline. Finally, the chlorine atom is displaced by an amine group through a nucleophilic substitution reaction, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The key steps include the cyclization of precursors, chlorination, and nucleophilic substitution, with careful control of reaction conditions to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
5,7-Dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted quinazolines, depending on the specific reagents and conditions used .
科学研究应用
作用机制
The mechanism of action of 5,7-Dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Key Observations:
Substituent Effects on Kinase Inhibition: Halogenated derivatives (e.g., TKI-Cl, PD153035) exhibit nanomolar potency against EGFR due to enhanced hydrophobic interactions with the kinase domain . Non-halogenated derivatives like Compound 3e show broader kinase inhibition (CLK1/GSK-3α/β), likely due to the electron-donating methoxy groups on the anilino ring .
Antiproliferative Activity :
- DW-8, bearing a 3-chloro-4-fluorophenyl group, induces apoptosis in colorectal cancer (SW620) cells via ROS-mediated mitochondrial dysfunction and G2/M cell cycle arrest . Its GI₅₀ (8 μM) surpasses many analogues in the DW series.
Antimicrobial Activity :
- Hydrazine derivatives (e.g., 2a-2i) synthesized from 2-chloro-6,7-dimethoxyquinazolin-4-amine show variable antifungal activity. Compound 2f (substituted with 4-nitrobenzaldehyde) exhibits potent activity against Candida albicans (MIC: 4 μg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


